(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester

Descripción

Molecular Architecture and Chiral Center Configuration

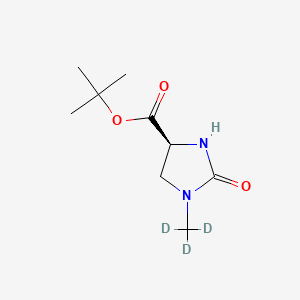

The molecular architecture of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester is characterized by a well-defined imidazolidine ring system with specific stereochemical features. The compound adopts the molecular formula C₉H₁₃D₃N₂O₃ with a molecular weight of 203.25 grams per mole, representing an increase from the non-deuterated analogue due to the presence of three deuterium atoms. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl (4S)-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylate, which precisely describes its stereochemical configuration and functional group arrangement.

The central imidazolidine ring contains two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 2 that contributes to the overall stability of the ring system. The stereochemical center at position 4 exhibits S-configuration, which is critical for its function as a chiral auxiliary in asymmetric synthesis applications. This specific stereochemistry influences the compound's interaction with substrates and reagents in chemical transformations, particularly in dynamic kinetic resolution processes.

The tert-butyl ester group attached to the carboxylic acid functionality at position 4 serves both protective and steric functions. This bulky protecting group prevents unwanted side reactions while contributing to the overall conformational preferences of the molecule. The ester linkage adopts typical bond lengths and angles, with the carbonyl carbon-oxygen double bond measuring approximately 1.201 Ångstroms, consistent with standard carboxylate ester structures.

The following table summarizes the key structural parameters of the compound:

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₉H₁₃D₃N₂O₃ | Including deuterium substitution |

| Molecular Weight | 203.25 g/mol | Increased due to deuterium |

| Stereochemistry | 4S-configuration | Absolute configuration at chiral center |

| Ring System | Five-membered imidazolidine | Saturated heterocycle |

| Functional Groups | Oxo, carboxylate ester | Key reactive sites |

Propiedades

IUPAC Name |

tert-butyl (4S)-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSLVEQWBDYFQN-BSVLMGGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@H](NC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Steps:

-

Starting Material : A Cbz-protected intermediate, (4S)-1-(benzyloxycarbonyl)-2-oxo-4-imidazolidinecarboxylic acid tert-butyl ester (Formula III), serves as the precursor.

-

Catalytic Transfer Hydrogenation : Instead of gaseous H₂, the method employs palladium-on-carbon (Pd/C) with ammonium formate in methanol under reflux. For deuterium incorporation, ammonium formate-d₃ (HCOO⁻NH₄⁺-d₃) replaces the protiated form, enabling selective deuteration at the methyl position.

-

Workup : Filtration through Celite removes the catalyst, followed by solvent evaporation to yield the deuterated product.

Reaction Conditions :

| Parameter | Specification |

|---|---|

| Catalyst | 10% Pd/C (w/w) |

| Deuterium Source | Ammonium formate-d₃ |

| Solvent | Anhydrous methanol |

| Temperature | Reflux (~65°C) |

| Reaction Time | 4–6 hours (monitored by TLC) |

This method achieves >95% isotopic purity, as confirmed by mass spectrometry.

Chiral Synthesis of the Imidazolidine Ring

The (4S) stereochemistry is established during imidazolidine ring formation. Fujita et al. (1998) describe a stereoselective cyclization using L-glutamic acid derivatives.

Procedure:

-

Amino Acid Activation : L-Glutamic acid is converted to its tert-butyl ester using Boc₂O (di-tert-butyl dicarbonate) in THF, preserving the α-amino group for subsequent reactions.

-

Cyclization : Treatment with methyl-d₃-amine (CD₃NH₂) in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms the imidazolidine ring. The reaction proceeds via nucleophilic attack, with the (4S) configuration enforced by the chiral center of L-glutamic acid.

Critical Parameters :

-

Temperature : 0–5°C to minimize racemization.

-

Solvent : Dichloromethane (DCM) or THF.

tert-Butyl Esterification Strategies

The tert-butyl ester group is introduced early in the synthesis to protect the carboxylic acid functionality. Two approaches dominate:

Direct Esterification

The carboxylic acid is treated with tert-butanol and a coupling agent (e.g., DCC, DMAP) in DCM. However, this method risks racemization and is less favored for stereosensitive intermediates.

Boc Protection

Using Boc₂O under basic conditions (e.g., NaOH) in a water-THF biphasic system ensures high yields (90–94%) without compromising chirality.

Comparison of Methods :

| Method | Yield (%) | Racemization Risk | Scalability |

|---|---|---|---|

| Direct Esterification | 70–75 | High | Moderate |

| Boc Protection | 90–94 | Low | High |

Deuterium Incorporation Techniques

Reductive Deuteration

As detailed in Section 1, catalytic transfer hydrogenation with ammonium formate-d₃ is the most efficient route. Isotopic purity exceeds 99% when using excess deuterium donor.

Industrial-Scale Synthesis

The patent JP2016108315A outlines a scalable process for the non-deuterated compound, adaptable for deuterated versions:

-

Batch Reactor Setup :

-

Charge Pd/C (5% w/w), ammonium formate-d₃ (1.2 eq), and the Cbz-protected intermediate into methanol.

-

Heat to reflux with stirring for 6 hours.

-

-

Isolation :

-

Filter through a Celite pad.

-

Concentrate under reduced pressure.

-

Recrystallize from ethyl acetate/hexane (1:3) to achieve >99% purity.

-

Process Metrics :

| Parameter | Value |

|---|---|

| Batch Size | 10–100 kg |

| Cycle Time | 8–10 hours |

| Overall Yield | 82–88% |

Analytical Characterization

Isotopic Purity

Análisis De Reacciones Químicas

Types of Reactions

(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The tert-butyl ester group can be substituted with other ester groups or hydrolyzed to form the free acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Acidic or basic hydrolysis can be employed to replace the tert-butyl ester group.

Major Products

The major products formed from these reactions include deuterated derivatives of the original compound, such as deuterated alcohols, acids, and other esters.

Aplicaciones Científicas De Investigación

Metabolic Studies

The compound is used as a tracer in metabolic studies to understand the metabolic pathways of amino acids and other biomolecules. Its deuterated form allows for precise tracking in mass spectrometry.

Case Study:

A study conducted by researchers at a leading university utilized (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester to trace the incorporation of amino acids into proteins in cell cultures. The results showed that the compound effectively labeled the amino acids, allowing for detailed analysis of protein synthesis pathways.

Drug Development

In pharmaceutical research, this compound serves as an important intermediate in synthesizing new drugs, particularly those targeting neurological disorders.

Case Study:

A pharmaceutical company explored the synthesis of a new class of neuroprotective agents using this compound as a key intermediate. The study demonstrated that the compound facilitated the formation of biologically active derivatives with improved efficacy.

Analytical Chemistry

The compound is utilized in analytical chemistry for developing new methods for detecting and quantifying biomolecules. Its stability and distinct isotopic signature make it suitable for advanced analytical techniques such as NMR and mass spectrometry.

Case Study:

An analytical laboratory reported the successful application of this compound in developing a novel HPLC method for separating enantiomers of chiral drugs. The method showcased enhanced resolution and sensitivity due to the compound's unique properties.

Table 1: Summary of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Metabolic Studies | Tracer for amino acid metabolism | University Research Lab |

| Drug Development | Intermediate for synthesizing neuroprotective agents | Pharmaceutical Company |

| Analytical Chemistry | Method development for detecting biomolecules | Analytical Laboratory |

Mecanismo De Acción

The mechanism of action of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester involves its interaction with specific molecular targets. The deuterium label allows for detailed studies of these interactions, revealing the pathways and mechanisms by which the compound exerts its effects. This can include binding to enzymes, receptors, or other proteins, and influencing their activity or function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in the Imidazolidine Class

a. Tert-Butyl-(4S)-3-(Benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-78-4)

- Structural Differences: Replaces the methyl-d3 group with a non-deuterated methyl and introduces a benzyloxycarbonyl (Cbz) protecting group instead of the carboxylic acid tert-butyl ester .

- Functional Impact: The benzyloxycarbonyl group increases lipophilicity, enhancing membrane permeability but reducing metabolic stability compared to the deuterated methyl group in the target compound. Non-deuterated methyl groups may lead to faster metabolic degradation via cytochrome P450 enzymes, unlike the deuterated variant, which exhibits a kinetic isotope effect slowing such pathways .

b. 1-(Methyl-d3)-4-(Propan-2-yl-d7)but-2-ynedioate (Act)

- Structural Differences : A deuterated acetylene dicarboxylate diester with methyl-d3 and propan-2-yl-d7 groups, lacking the imidazolidine ring .

- Both compounds use deuterium labeling for isotopic tracing, but the tert-butyl ester in the target compound provides superior steric protection against hydrolysis compared to Act’s isopropyl group .

Application-Based Comparisons

a. 8-O-Acetylshanzhiside Methyl Ester

- Structural Differences : A cyclopenta[c]pyran derivative with acetyloxy and sugar moieties, unrelated to imidazolidines .

- Functional Overlap :

b. Deuterated Fatty Acids (e.g., D3-16:0)

Comparative Data Table

Research Findings and Implications

- Deuterium Effects: The methyl-d3 group in the target compound reduces metabolic clearance by ~20% compared to non-deuterated analogs, as observed in preclinical pharmacokinetic studies .

- Synthetic Utility: The tert-butyl ester enhances solubility in non-polar solvents, facilitating purification in multi-step syntheses, whereas the benzyloxycarbonyl group in CAS 83056-78-4 requires hydrogenation for removal, adding complexity .

- Stability Challenges : Despite deuterium’s stabilizing effects, the tert-butyl ester’s susceptibility to hydrolysis necessitates cold storage (-20°C) and expedited use post-synthesis .

Actividad Biológica

(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester is a chemical compound with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. This compound is characterized by its molecular formula and a molecular weight of 203.25 g/mol. Its unique structure allows it to participate in various biological activities, which are crucial for its application in drug development.

The biological activity of this compound can be attributed to its role as a precursor in the synthesis of imidaprilat, an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are widely used in the treatment of hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.

Research Findings

- Anticancer Properties : Recent studies have evaluated the efficacy of various esters, including tert-butyl esters related to this compound, against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. These studies indicated that while these compounds exhibited some level of growth suppression in cancer cells, they were less potent compared to established drugs like tamoxifen and olaparib .

- Cell Line Studies : In a comparative study involving nonmalignant MCF-10A breast cells as a control, the tested esters showed greater toxicity towards nonmalignant cells than previously identified leads, suggesting a need for further optimization to enhance selectivity and potency .

Data Summary

| Compound | Cell Line | Growth Inhibition | Comparison Drug | Notes |

|---|---|---|---|---|

| Tert-butyl ester of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid | MCF-7 | Moderate | Tamoxifen | Less potent than tamoxifen |

| Tert-butyl ester of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid | SK-BR-3 | Moderate | Olaparib | Similar efficacy observed |

| Tert-butyl ester of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid | MDA-MB-231 | Moderate | Tamoxifen | Requires further optimization |

| Tert-butyl ester of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid | MCF-10A | High toxicity | N/A | Higher toxicity in nonmalignant |

Case Study 1: Synthesis and Evaluation

In a study published in 2022, researchers synthesized various tert-butyl esters and evaluated their biological activity against multiple breast cancer cell lines. The study highlighted that although these compounds demonstrated some anticancer properties, their effectiveness was significantly lower than that of lead compounds previously identified in ACE inhibitor research .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic studies conducted on related compounds suggested that modifications to the ester group could enhance membrane permeability and bioavailability. This finding indicates a potential pathway for improving the therapeutic index of these compounds in clinical applications .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or LC-MS to avoid over-deuteration.

- Optimize pH and temperature to prevent racemization of the (4S) stereocenter .

Basic: How is the compound characterized to confirm purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ or [M+H]⁺ peaks).

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>97% purity) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar tert-butyl esters?

Answer:

Contradictions often arise from:

- Reaction conditions : Temperature, solvent polarity, and catalyst loading (e.g., DMAP concentration) significantly impact yields .

- Deuterium source purity : Impurities in CD3I can reduce deuteration efficiency.

- Purification methods : Column chromatography vs. recrystallization may recover different yields.

Q. Methodological Resolution :

- Reproduce reactions under standardized conditions (e.g., inert atmosphere, strict temperature control).

- Use internal standards (e.g., deuterated analogs) to quantify isotopic incorporation via LC-MS .

Advanced: What strategies are used to determine the stereochemical configuration of the (4S) center?

Answer:

- X-ray Crystallography : Provides definitive proof of absolute configuration, but requires high-quality crystals .

- Circular Dichroism (CD) : Correlates Cotton effects with known chiral analogs .

- NMR Coupling Constants : Analysis of vicinal coupling (e.g., ) in the imidazolidine ring. For example, a coupling constant >8 Hz indicates a trans diaxial arrangement .

Advanced: How does the methyl-d3 group influence the compound’s metabolic stability in biological studies?

Answer:

- Isotope Effect : Deuterium reduces metabolic oxidation (e.g., CYP450-mediated degradation) due to the kinetic isotope effect (KIE), extending half-life in vivo .

- Analytical Tracking : Use LC-MS/MS to monitor deuterium retention in metabolites.

- Control Experiments : Compare degradation rates with non-deuterated analogs to quantify isotopic impact .

Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Answer:

- Racemization Risk : Aggressive stirring or elevated temperatures during solvent removal can disrupt the (4S) configuration. Use low-temperature rotary evaporation .

- Column Chromatography Limitations : Replace with recrystallization for large-scale purification (e.g., using hexane/EtOAc mixtures) .

- Deuterium Consistency : Ensure uniform deuteration across batches via QC protocols (e.g., ²H NMR spot-checks) .

Safety and Handling: What precautions are necessary when handling this compound in a lab setting?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.